N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide
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Overview
Description
“N’-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide” is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a hydrazide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carbonyl compound.
Synthesis of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling of the Benzothiazole and Pyrazole Rings: This step involves the formation of a hydrazone linkage between the two rings.
Introduction of the Hydrazide Group: This can be done by reacting the intermediate compound with a suitable hydrazide reagent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Substitution reactions can take place at various positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such structures can act as catalysts in various organic reactions.
Material Science: They may be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: These compounds can act as inhibitors for certain enzymes, making them useful in biochemical studies.
Antimicrobial Activity: They may exhibit antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: Due to their potential biological activities, these compounds are often explored as lead compounds in drug discovery.
Cancer Research: They may have cytotoxic effects on cancer cells, making them candidates for anticancer drugs.
Industry
Dye Manufacturing: The benzothiazole ring is a common motif in dye chemistry.
Agriculture: These compounds can be used in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of “N’-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide” would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with DNA: Intercalate into DNA, disrupting replication and transcription processes.
Modulate Receptors: Act as agonists or antagonists for specific receptors.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Pyrazole Derivatives: Compounds with similar pyrazole structures.
Hydrazide Derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
The uniqueness of “N’-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide” lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C20H25N5O2S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[(E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-propyl-1H-pyrazol-4-yl]ethylideneamino]-3-methylbutanamide |
InChI |
InChI=1S/C20H25N5O2S/c1-5-8-15-18(13(4)22-23-17(26)11-12(2)3)19(27)25(24-15)20-21-14-9-6-7-10-16(14)28-20/h6-7,9-10,12,24H,5,8,11H2,1-4H3,(H,23,26)/b22-13+ |
InChI Key |
ULBUCQZGEZEHJO-LPYMAVHISA-N |
Isomeric SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/NC(=O)CC(C)C)/C |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NNC(=O)CC(C)C)C |
Origin of Product |
United States |
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